![molecular formula C15H16O2 B14401851 [2-(Benzyloxy)ethoxy]benzene CAS No. 84877-70-3](/img/structure/B14401851.png)
[2-(Benzyloxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Benzyloxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a benzyloxy group and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)ethoxy]benzene typically involves the reaction of benzyl alcohol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol attacks the carbon atom bonded to the chlorine atom in 2-chloroethanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize side products.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Benzyloxy)ethoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a benzyl alcohol derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2-(Benzyloxy)ethoxy]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(Benzyloxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Methoxy)ethoxy]benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
[2-(Ethoxy)ethoxy]benzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
[2-(Phenoxy)ethoxy]benzene: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
[2-(Benzyloxy)ethoxy]benzene is unique due to the presence of both benzyloxy and ethoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
84877-70-3 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-phenoxyethoxymethylbenzene |
InChI |
InChI=1S/C15H16O2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI-Schlüssel |
LGQGKWYWLSCYET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
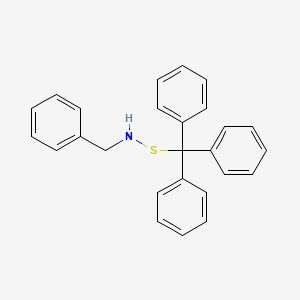
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
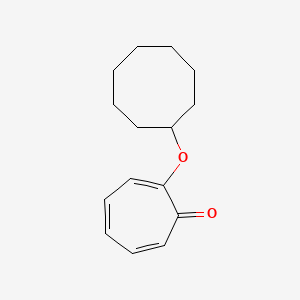
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
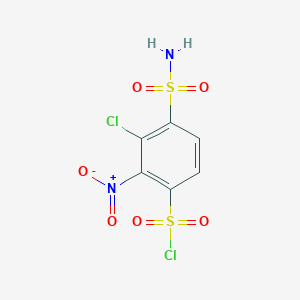
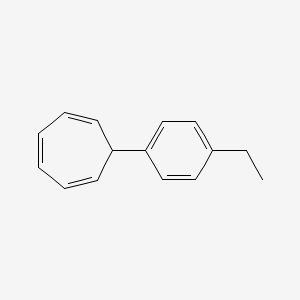
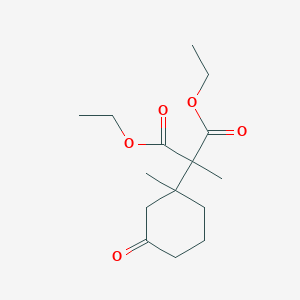
![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

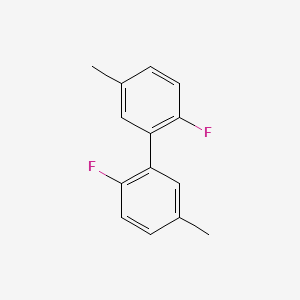
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
